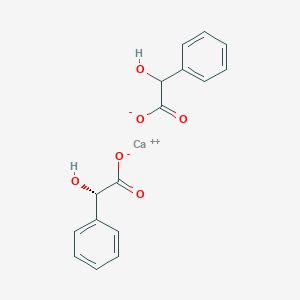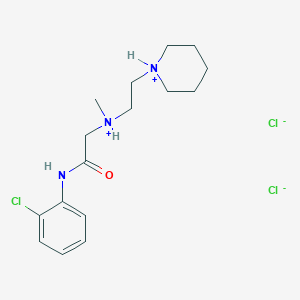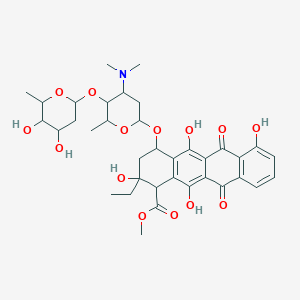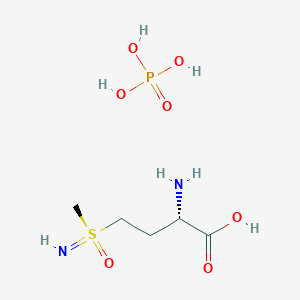
(2S)-2-Amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-4-(methylsulfonimidoyl)butanoic acid, also known as phosphomethylthioleucine (PMTL), is a non-proteinogenic amino acid that has attracted attention due to its potential therapeutic applications. PMTL is a derivative of the essential amino acid leucine, and it is structurally similar to another leucine derivative, 2-amino-3-methylvaleric acid (AMV). PMTL has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
The exact mechanism of action of PMTL is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. PMTL has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. PMTL may also modulate the activity of other signaling pathways, such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, PMTL has been shown to have a variety of other biochemical and physiological effects. PMTL has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help to protect cells from oxidative stress. PMTL has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting that it may have potential as a treatment for diabetes.
実験室実験の利点と制限
One advantage of PMTL is that it is relatively easy to synthesize using both chemical and enzymatic methods. PMTL is also stable under a variety of conditions, which makes it suitable for use in a variety of experimental settings. One limitation of PMTL is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, PMTL is not currently approved for use in humans, which limits its potential therapeutic applications.
将来の方向性
There are several areas of future research that could be pursued in relation to PMTL. One area of research could focus on the development of new and more efficient methods of synthesizing PMTL. Another area of research could focus on the identification of the specific signaling pathways and molecular targets that are modulated by PMTL. This could help to clarify the mechanism of action of PMTL and facilitate the development of new therapeutic applications. Finally, future research could focus on the development of PMTL-based therapies for a variety of diseases, including inflammatory diseases, cancer, and diabetes.
合成法
PMTL can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create PMTL from precursor molecules, while enzymatic synthesis involves the use of enzymes to catalyze the formation of PMTL from other amino acids. One common method of chemical synthesis involves the reaction of N-methylthiourea with diethyl 2-oxoglutarate, followed by the addition of L-leucine and the deprotection of the methylthio group. Enzymatic synthesis can be achieved using enzymes such as leucine aminotransferase or leucine dehydrogenase.
科学的研究の応用
PMTL has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, which have been demonstrated in a variety of animal models. PMTL has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. This suggests that PMTL may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-cancer properties of PMTL. Studies have shown that PMTL can inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as induce apoptosis (programmed cell death) in cancer cells. PMTL has been shown to have anti-cancer effects in a variety of cancer types, including breast cancer, lung cancer, and leukemia.
特性
CAS番号 |
109528-34-9 |
|---|---|
製品名 |
(2S)-2-Amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid |
分子式 |
C10H16ClNO2 |
分子量 |
278.22 g/mol |
IUPAC名 |
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid |
InChI |
InChI=1S/C5H12N2O3S.H3O4P/c1-11(7,10)3-2-4(6)5(8)9;1-5(2,3)4/h4,7H,2-3,6H2,1H3,(H,8,9);(H3,1,2,3,4)/t4-,11-;/m0./s1 |
InChIキー |
RRLRICYKEFDWBX-DPUQJUCSSA-N |
異性体SMILES |
C[S@](=N)(=O)CC[C@@H](C(=O)O)N.OP(=O)(O)O |
SMILES |
CS(=N)(=O)CCC(C(=O)O)N.OP(=O)(O)O |
正規SMILES |
CS(=N)(=O)CCC(C(=O)O)N.OP(=O)(O)O |
同義語 |
methionine sulfoximine phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



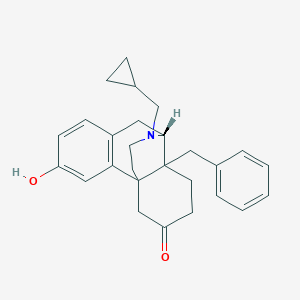
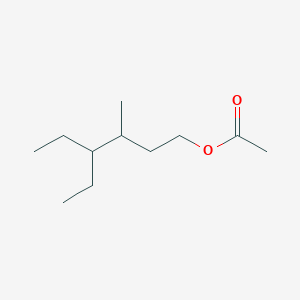
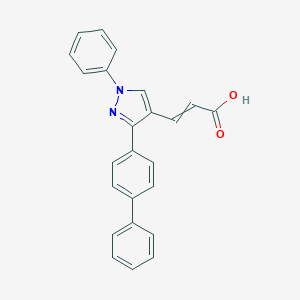
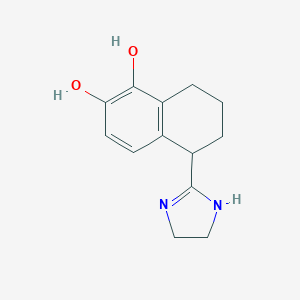
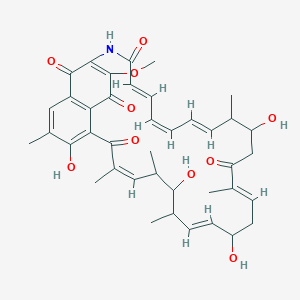
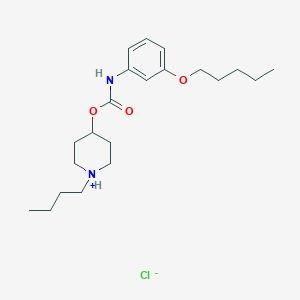
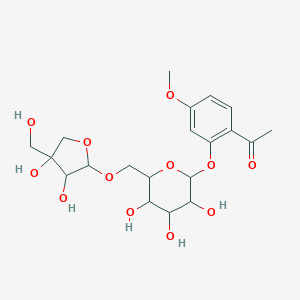
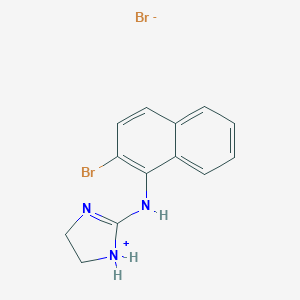
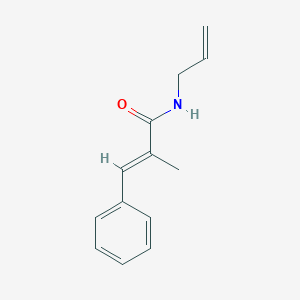
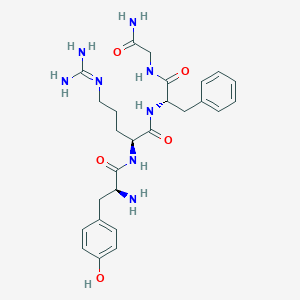
![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)
